molecular formula C7H9N5O2 B1384345 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1189749-64-1

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1384345
M. Wt: 195.18 g/mol
InChI Key: GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (7-A2MTP) is a heterocyclic compound consisting of a nitrogen-containing ring system. It is a derivative of the triazolopyrimidine family of compounds. 7-A2MTP has been identified as a potential therapeutic agent in various medical conditions due to its unique biological activities. It has been studied extensively in recent years due to its potential applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Scientific Research Applications

  • Chemistry and Medicinal Research
    • Summary of Application : This compound is a new adenine analog that has been used in the synthesis of novel multidimensional coordination complexes . It has also been indicated as having potential in medicinal chemistry .
    • Methods of Application : Conventional reactions of this multidentate ligand with copper (II) salts lead to the formation of these complexes . The specific procedures and technical details would depend on the exact nature of the experiment being conducted.
    • Results or Outcomes : The reactions have resulted in the creation of four novel multidimensional coordination complexes . These compounds are the first structurally characterized copper (II) complexes containing the 7atp ligand .
  • Pharmacological Research
    • Summary of Application : The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold, which includes “7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one”, is known to have a wide range of pharmacological activities .
    • Methods of Application : The specific procedures and technical details would depend on the exact nature of the experiment being conducted. Typically, these compounds are synthesized and then tested in vitro and in vivo for their pharmacological effects .
    • Results or Outcomes : These compounds have shown potential as anticancer, antimicrobial, anti-tubercular agents, CB2 cannabinoid agonists, feticides, and adenosine antagonists .

properties

IUPAC Name

7-amino-2-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-5-9-7-10-6(13)2-4(8)12(7)11-5/h2H,3,8H2,1H3,(H,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.